molecular formula C15H11ClN2OS B2621924 (2E)-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one CAS No. 338416-69-6

(2E)-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one

Cat. No.: B2621924
CAS No.: 338416-69-6
M. Wt: 302.78
InChI Key: AJMWBLORADWGCJ-NTEUORMPSA-N
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Description

(2E)-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one is a complex organic compound that belongs to the class of benzothiazines This compound is characterized by its unique structure, which includes a chlorophenyl group and a benzothiazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one typically involves the condensation of 2-chloroaniline with a suitable aldehyde or ketone, followed by cyclization to form the benzothiazine ring. The reaction conditions often require the use of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the need for manual intervention, making the process more cost-effective and reproducible.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted benzothiazine derivatives.

Scientific Research Applications

(2E)-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound has been studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (2E)-2-{[(2-chlorophenyl)amino]methylidene}-3,4-dihydro-2H-1,4-benzothiazin-3-one apart from these similar compounds is its unique benzothiazine structure, which imparts distinct chemical and biological properties. This structural uniqueness allows it to interact with different molecular targets and exhibit a broader range of activities, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

(2E)-2-[(2-chloroanilino)methylidene]-4H-1,4-benzothiazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2OS/c16-10-5-1-2-6-11(10)17-9-14-15(19)18-12-7-3-4-8-13(12)20-14/h1-9,17H,(H,18,19)/b14-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMWBLORADWGCJ-NTEUORMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C(=CNC3=CC=CC=C3Cl)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)NC(=O)/C(=C\NC3=CC=CC=C3Cl)/S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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